Triclabendazole-D3

Description

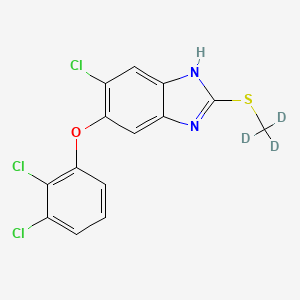

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfanyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDXQQQCQDHHW-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043058 | |

| Record name | Triclabendazole-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353867-93-2 | |

| Record name | Triclabendazole-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Triclabendazole-D3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis

In the landscape of modern drug development and metabolism studies, isotopically labeled compounds serve as indispensable tools. The substitution of one or more atoms of a molecule with their corresponding heavier isotopes provides a subtle yet powerful modification that allows for precise tracking and quantification. Triclabendazole, a potent benzimidazole anthelmintic agent effective against liver fluke species, is often studied using its deuterated analogue, Triclabendazole-D3. This guide provides a comprehensive technical overview of the chemical structure and molecular weight of Triclabendazole-D3, offering insights into its synthesis, analytical characterization, and the rationale for its use in scientific research.

Chemical Structure and Physicochemical Properties

Triclabendazole and its deuterated form share the same core benzimidazole structure, which is fundamental to its biological activity. The key distinction in Triclabendazole-D3 lies in the isotopic labeling of the methylthio group.

The Core Structure of Triclabendazole

The systematic IUPAC name for Triclabendazole is 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole[1]. Its structure consists of a benzimidazole core, a dichlorophenoxy substituent, and a methylthio group.

Isotopic Modification in Triclabendazole-D3

In Triclabendazole-D3, the three hydrogen atoms (protium) of the methyl group in the methylthio moiety are replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen. This specific labeling results in the IUPAC name 6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfanyl)-1H-benzimidazole.

Caption: Chemical structures of Triclabendazole and Triclabendazole-D3.

This seemingly minor alteration has profound implications for its use in analytical methodologies, particularly mass spectrometry, without significantly altering its chemical reactivity or chromatographic behavior.

Comparative Physicochemical Data

The incorporation of three deuterium atoms results in a predictable increase in the molecular weight of Triclabendazole-D3 compared to its non-deuterated counterpart.

| Property | Triclabendazole | Triclabendazole-D3 |

| Molecular Formula | C₁₄H₉Cl₃N₂OS | C₁₄H₆D₃Cl₃N₂OS |

| Average Molecular Weight | 359.66 g/mol | ~362.68 g/mol |

| Monoisotopic Mass | 357.950117 Da | 360.968947 Da |

| CAS Number | 68786-66-3 | 1353867-93-2 |

Rationale for Deuteration: The "Silent" Internal Standard

The primary application of Triclabendazole-D3 is as an internal standard in quantitative bioanalytical assays, most commonly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of a deuterated analogue as an internal standard is a deliberate and strategic one, rooted in the principles of analytical chemistry.

An ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. By co-eluting with the non-labeled drug, the deuterated standard experiences the same potential for loss during extraction, and the same matrix effects (ionization suppression or enhancement) in the MS source[2]. Because the internal standard is added at a known concentration to every sample, any variation in the analytical process will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a highly accurate and precise measurement that corrects for these variations[3][4][5].

Deuterated standards are considered the "gold standard" for LC-MS based quantification because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute perfectly, a critical factor for accurate correction of matrix effects[2]. The mass difference ensures that they can be distinguished by the mass spectrometer.

Synthesis and Characterization

The synthesis of Triclabendazole-D3 is not explicitly detailed in publicly available literature, however, a scientifically sound synthetic route can be inferred from the known synthesis of Triclabendazole and common deuteration techniques.

Inferred Synthetic Pathway

The synthesis of the Triclabendazole backbone typically involves the reaction of 2,3-dichlorophenol with a substituted nitroaniline, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole ring, culminating in the introduction of the methylthio group[6]. The deuteration is likely achieved in the final step by using a deuterated methylating agent.

Sources

Advanced Protocol: Direct LC-MS/MS Analysis of Triclabendazole Residues Using Deuterated Internal Standards

Executive Summary

This technical guide outlines the application of Triclabendazole-D3 (TCB-D3) as an internal standard (IS) for the direct quantification of Triclabendazole (TCB) and its metabolites in veterinary matrices. While traditional regulatory methods often rely on converting all residues to keto-triclabendazole via oxidation, this guide advocates for Direct Isotope Dilution Mass Spectrometry (IDMS) . This approach offers superior specificity, reduced sample preparation time, and the ability to distinguish between parent drug and active metabolites (sulfoxide and sulfone).

Critical Technical Note: TCB-D3 (Methyl-D3) is incompatible with the "Total Residue" oxidation method because the deuterated methylthio group is cleaved during the conversion to keto-triclabendazole. Therefore, TCB-D3 is exclusively applicable to multi-residue LC-MS/MS workflows where the parent structure is preserved.

Chemical Profile & Metabolic Context[1][2][3][4][5]

The Analyte: Triclabendazole

Unlike other benzimidazoles, Triclabendazole contains a methylthio group and a chlorinated benzene ring, contributing to its high efficacy against Fasciola hepatica. Upon administration, it undergoes rapid hepatic metabolism via flavin-monooxygenase (FMO) and cytochrome P450 systems.

-

Primary Metabolite (Active): Triclabendazole Sulfoxide (TCB-SO)

-

Secondary Metabolite (Inactive): Triclabendazole Sulfone (TCB-SO2)

The Standard: Triclabendazole-D3[8]

-

Chemical Name: 5-Chloro-6-(2,3-dichlorophenoxy)-2-(trideuteriomethylthio)-1H-benzimidazole

-

CAS Number: 1353867-93-2

-

Role: Internal Standard for correction of matrix effects (ion suppression/enhancement) and recovery losses during extraction.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic oxidation of TCB and the divergence between the "Direct Analysis" path (preserving the methyl group) and the "Oxidative Method" path (losing the methyl group).

Caption: Metabolic trajectory of Triclabendazole showing the incompatibility of Methyl-D3 standards with the oxidative Keto-TCB method.

Analytical Methodology: Direct Determination

Why Direct Determination?

Regulatory bodies (e.g., EMA, Codex) define the marker residue as the sum of all residues oxidizable to keto-triclabendazole. However, modern labs prefer Direct Determination because:

-

Specificity: Distinguishes active (SO) from inactive (SO2) metabolites.

-

Speed: Eliminates the 16-hour heating/oxidation step required for the total residue method.

-

Accuracy: Uses TCB-D3 to correct for significant matrix effects found in liver and milk.

Analytical Workflow

The following workflow utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, optimized for high-fat matrices like bovine liver.

Caption: Optimized QuEChERS workflow for the extraction of Triclabendazole residues using TCB-D3 correction.

Experimental Protocol

Reagents & Materials

-

Standard: Triclabendazole-D3 (CAS: 1353867-93-2), >98% isotopic purity.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

-

Buffer: 5mM Ammonium Formate in Water (Mobile Phase A).

Sample Preparation (Bovine Liver/Milk)

-

Weighing: Transfer 2.0 g of homogenized tissue or milk into a 50 mL centrifuge tube.

-

IS Spiking: Add 50 µL of TCB-D3 working solution (1 µg/mL in ACN). Vortex and let stand for 15 minutes to allow interaction with the matrix.

-

Extraction: Add 10 mL of ACN (1% Acetic Acid). Vortex vigorously for 1 minute.

-

Partitioning: Add QuEChERS salts (4 g MgSO4, 1 g NaCl). Shake immediately for 1 minute to prevent clumping. Centrifuge at 4,000 x g for 5 minutes.

-

Cleanup (dSPE): Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 50 mg PSA (Primary Secondary Amine), and 50 mg C18. Vortex for 30 seconds and centrifuge.

-

Reconstitution: Evaporate 500 µL of the cleaned extract to dryness under nitrogen. Reconstitute in 500 µL of Mobile Phase A:B (50:50).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase:

-

Gradient: 0-1 min (10% B), 1-6 min (Linear to 95% B), 6-8 min (Hold 95% B), 8.1 min (Re-equilibrate 10% B).

Mass Spectrometry Parameters (MRM)

The following transitions are recommended. Note that TCB-D3 is used to quantify TCB directly. For metabolites (SO/SO2), TCB-D3 acts as a surrogate IS if specific deuterated metabolites are unavailable, though relative response factors must be established.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Cone Voltage (V) | Collision Energy (eV) |

| Triclabendazole | 360.0 [M+H]+ | 304.0 | 258.0 | 30 | 25 |

| TCB-D3 (IS) | 363.0 [M+H]+ | 307.0 | 261.0 | 30 | 25 |

| TCB-Sulfoxide | 376.0 [M+H]+ | 360.0 | 297.0 | 35 | 20 |

| TCB-Sulfone | 392.0 [M+H]+ | 176.0 | 328.0 | 40 | 30 |

Note: The shift of +3 Da in the TCB-D3 product ions (307 vs 304) confirms the deuterium label is retained on the fragment, ensuring specific detection.

Data Interpretation & Validation

Calculation

Residue concentration (

Matrix Effects

Bovine liver is a complex matrix that often suppresses ionization signal. By using TCB-D3, the suppression affects both the analyte and the IS equally (co-elution).

-

Acceptance Criteria: The relative retention time of TCB to TCB-D3 must be 1.00 ± 0.02.

-

Linearity:

over the range of 1–100 µg/kg.[6][3]

References

-

FAO/WHO Expert Committee on Food Additives. (2014). Triclabendazole (Residue Monograph).[1] Food and Agriculture Organization. Link

-

Kikuchi, H., et al. (2019). Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link

-

Power, C., et al. (2013). Investigation of the persistence of triclabendazole residues in bovine milk following lactating-cow and dry-cow treatments. Food Additives & Contaminants: Part A. Link

-

European Medicines Agency (EMA). (2014). Triclabendazole: European Public MRL Assessment Report (EPMAR).Link

-

Takeba, K., et al. (2011).[8] Simultaneous determination of triclabendazole and its sulphoxide and sulphone metabolites in bovine milk by high-performance liquid chromatography. Journal of Chromatography A. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Enhancement of triclabendazole action in vivo against a triclabendazole-resistant isolate of Fasciola hepatica by co-treatment with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Efficiency QuEChERS Extraction Protocol for Triclabendazole and Metabolites in Food Matrices Using Triclabendazole-D3 Internal Standard

Abstract & Scope

This Application Note details a robust, self-validating QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for the extraction and quantification of Triclabendazole (TCB) and its major metabolites (Sulfoxide and Sulfone) in animal tissues (liver, muscle) and milk.

The protocol utilizes Triclabendazole-D3 (TCB-D3) as a stable isotopically labeled internal standard (SIL-IS). Unlike legacy methods that require harsh chemical oxidation to convert all residues into a single "keto-triclabendazole" marker, this modern LC-MS/MS workflow allows for the direct speciation of the parent drug and its metabolites. The inclusion of TCB-D3 prior to extraction provides dynamic correction for matrix effects and recovery losses, ensuring compliance with EU MRLs (Maximum Residue Limits) and FDA regulatory standards.

Chemical & Physical Properties

Understanding the analytes is the first step to successful extraction. Triclabendazole is lipophilic, necessitating specific clean-up steps (C18) when working with fatty matrices like liver.

| Compound | Abbr. | CAS No. | LogP | Role |

| Triclabendazole | TCB | 68786-66-3 | ~5.6 | Parent Drug (Target) |

| Triclabendazole Sulfoxide | TCB-SO | 100206-25-1 | ~3.8 | Major Metabolite (Active) |

| Triclabendazole Sulfone | TCB-SO2 | 100206-26-2 | ~4.2 | Terminal Metabolite |

| Triclabendazole-D3 | TCB-D3 | N/A | ~5.6 | Internal Standard |

Scientist’s Note: TCB oxidizes rapidly. Samples must be kept frozen (-20°C) until analysis. TCB-D3 behaves identically to the parent chemically but is distinguishable by mass (+3 Da), making it the perfect tool to track extraction efficiency in real-time.

Pre-Analytical Considerations

Sample Homogeneity is Critical. For liver and muscle tissues, standard blending is insufficient due to the fibrous nature of the matrix.

-

Protocol: Cryogenic milling (using liquid nitrogen or dry ice) is recommended to produce a fine powder. This increases surface area for the acetonitrile extraction solvent, maximizing recovery.

Reagents & Materials

Standards Preparation

-

Stock Solution (1 mg/mL): Dissolve TCB-D3 and native standards in Methanol (MeOH). Store at -20°C.

-

Working Internal Standard (IS) Solution: Dilute TCB-D3 stock to 1 µg/mL in Acetonitrile (ACN).

-

Why ACN? Adding methanolic IS to a sample before ACN extraction can sometimes cause premature precipitation of proteins. Using ACN matches the extraction solvent.

-

Extraction Salts (EN 15662 Citrate Buffered)

We utilize the Citrate-buffered method to protect base-sensitive analytes, although TCB is relatively stable.

-

4 g Magnesium Sulfate (

) – Drives phase separation (exothermic). -

1 g Sodium Chloride (

) – Controls polarity. -

1 g Sodium Citrate (

) – Buffer. -

0.5 g Disodium Citrate Sesquihydrate (

) – Buffer.

Clean-Up Sorbents (d-SPE)

-

PSA (Primary Secondary Amine): Removes sugars and fatty acids.

-

C18 (End-capped): CRITICAL for liver samples. Removes long-chain lipids and sterols that cause signal suppression.

-

Magnesium Sulfate: Removes residual water.

Experimental Protocol: Step-by-Step

Phase 1: Extraction & Partitioning

-

Weighing: Weigh 5.0 g ± 0.05 g of homogenized sample (Liver/Muscle) into a 50 mL centrifuge tube.

-

IS Addition (The Critical Step):

-

Add 50 µL of TCB-D3 Working Solution (1 µg/mL) directly onto the sample.

-

Vortex for 30 seconds and let sit for 15 minutes.

-

Mechanism: This "equilibration time" allows the D3 standard to bind to the matrix proteins similarly to the native analyte, ensuring that the extraction efficiency calculated for D3 accurately reflects the native drug.

-

-

Solvent Addition: Add 10 mL Acetonitrile (ACN) .

-

Agitation: Shake vigorously (mechanical shaker) for 1 minute.

-

Salting Out: Add the Citrate Salt Mix (Section 4.2).

-

Technique: Add salts after solvent to prevent clumping (formation of MgSO4 rocks).

-

-

Extraction Shake: Shake vigorously for 1 minute immediately after salt addition.

-

Centrifugation: Centrifuge at 4,000 rpm (approx. 3000 x g) for 5 minutes at 10°C.

Phase 2: Dispersive SPE (d-SPE) Clean-Up

-

Aliquot: Transfer 6 mL of the supernatant (upper ACN layer) to a 15 mL d-SPE tube containing:

-

150 mg MgSO4

-

50 mg PSA

-

50 mg C18 (Increase to 100 mg for high-fat liver samples)

-

-

Vortex: Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

-

Filtration: Transfer 1 mL of purified supernatant to an autosampler vial through a 0.2 µm PTFE filter .

Phase 3: Workflow Visualization

Figure 1: Schematic representation of the QuEChERS extraction workflow for Triclabendazole, highlighting the critical Internal Standard equilibration step.

LC-MS/MS Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Sciex 6500+). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

MRM Transitions (Quantification)

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | CE (V) |

| Triclabendazole | 360.0 | 345.0 | 283.0 | 25 |

| TCB-Sulfoxide | 376.0 | 360.0 | 283.0 | 20 |

| TCB-Sulfone | 392.0 | 376.0 | 201.0 | 22 |

| TCB-D3 (IS) | 363.0 | 348.0 | 286.0 | 25 |

Validation Check: Ensure the TCB-D3 transition (363 -> 348) does not show "cross-talk" with the native TCB channel. The +3 Da shift is sufficient for resolution on standard quadrupoles.

Validation & Scientific Integrity (E-E-A-T)

To ensure this protocol is self-validating , the following criteria must be met during every batch run:

-

Linearity: The calibration curve (matrix-matched) must have an

. -

Recovery Correction:

-

Calculate the absolute recovery of TCB-D3.

- .

-

Acceptable Range: 70% - 120%. If recovery < 50%, the d-SPE step may be saturating (too much fat), or ion suppression is occurring.

-

-

Matrix Effect (ME):

-

Compare the slope of the calibration curve in solvent vs. matrix.

- .

-

TCB-D3 compensates for this, but high suppression (>20%) indicates a need for increased C18 or dilution.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Recovery of TCB | pH instability or lipid encapsulation. | Ensure Citrate salts are used. Increase C18 amount in d-SPE. |

| High Backpressure | Particulates in final extract. | Ensure 0.2 µm PTFE filtration. Do not use Nylon filters (TCB may bind). |

| D3 Signal Variation | Inconsistent pipetting or matrix suppression. | Check IS spiking technique. Dilute final extract 1:5 with mobile phase A. |

References

-

European Committee for Standardization (CEN). (2008). Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method. EN 15662.

- Anastassiades, M., Lehotay, S. J., et al. (2003).

Application Note: Spiking Procedures for Triclabendazole-D3 in Bovine Liver Tissue

Executive Summary

This application note details the rigorous protocol for spiking Triclabendazole-D3 (TCB-D3) into bovine liver tissue. While Triclabendazole (TCB) is a widely used anthelmintic, accurate residue analysis in liver—the primary target organ—is complicated by high protein binding and rapid metabolism into sulfoxide and sulfone derivatives.

Triclabendazole-D3 serves as the critical Deuterated Internal Standard (d-IS). Its physicochemical behavior mirrors the native analyte, allowing it to compensate for:

-

Extraction Efficiency: Variations in recovery during the harsh lysis and solvent extraction steps.

-

Matrix Effects: Ion suppression or enhancement in LC-MS/MS electrospray ionization.

This guide focuses on the spiking mechanics —the precise introduction of the standard into the solid/semi-solid matrix—to ensure the IS is truly equilibrated and representative of the incurred residue.

Materials & Reagents

Analytes and Standards

-

Target Analyte: Triclabendazole (TCB), TCB-Sulfoxide, TCB-Sulfone.[1][2]

-

Internal Standard: Triclabendazole-D3 (TCB-D3).

-

Note: Ensure the deuterium label is on a stable position (typically the benzene ring) to prevent loss during metabolic oxidation steps if used in metabolic stability studies.

-

Matrix

-

Bovine Liver: Sourced from control cattle (verified drug-free).

-

Condition: Fresh or frozen (-20°C).[3] Liver tissue is highly heterogeneous; proper homogenization is a prerequisite for reproducible spiking.

Solvents

-

Spiking Solvent: Methanol (MeOH) or Acetonitrile (ACN).

-

Rationale: TCB is lipophilic (logP ~5-6). It is insoluble in water. Methanol is preferred for liver permeation without causing immediate, hard protein precipitation that might encapsulate the spike on the surface.

-

Preparation of Stock Solutions

Accuracy in spiking begins with the stock solution. TCB-D3 is expensive and light-sensitive.

| Solution Type | Concentration | Solvent | Storage | Stability |

| Master Stock | 1.0 mg/mL | 100% Methanol | -20°C, Amber Glass | 6 Months |

| Working Stock A | 10.0 µg/mL | Methanol:Water (90:10) | 4°C, Amber Glass | 1 Month |

| Spiking Solution (IS) | 1.0 µg/mL | Methanol | Prepare Fresh | Daily |

Critical Technical Note: Do not use 100% aqueous buffers for TCB-D3 working solutions; the compound will precipitate / adsorb to glass walls. Maintain at least 50% organic content.

Tissue Preparation & Homogenization

Goal: Transform the heterogeneous liver chunk into a uniform "liver slurry" that can be spiked reproducibly.

-

Thawing: Partially thaw frozen liver at 4°C. Do not thaw completely to room temperature to prevent enzymatic degradation of endogenous compounds.

-

Chopping: Dice liver into ~0.5 cm cubes, removing visible connective tissue and large blood vessels.

-

Homogenization (Cryogenic preferred):

-

Method: Bead beating (Zirconium oxide beads) or Probe Homogenizer.

-

Protocol: Add 1 part liver + 1 part water (or PBS). Homogenize until a smooth paste is formed.

-

Why water? Pure liver paste is too viscous for accurate pipetting. A 1:1 slurry allows for precise volumetric transfer.

-

Spiking Protocol (The Core Methodology)

There are two distinct spiking workflows:

-

Workflow A: Spiking TCB-D3 as an Internal Standard (Routine Analysis).

-

Workflow B: Spiking Native TCB for Calibration/QC (Method Validation).

Workflow A: Adding TCB-D3 (Internal Standard)

The IS must be added before any extraction solvent to track recovery.

-

Weighing: Weigh 2.0 g of Liver Homogenate (equivalent to 1g tissue) into a 50 mL centrifuge tube.

-

Spiking Volume: Add 20 µL of TCB-D3 Spiking Solution (1.0 µg/mL).

-

Target Conc: 10 ng/g (10 ppb) in tissue.

-

Rule of Thumb: Keep spiking volume <1% of sample mass (e.g., 20 µL into 2000 mg). Large volumes of organic solvent will locally precipitate proteins, trapping the IS and preventing it from binding to the matrix like the native drug.

-

-

Vortex Mixing: Immediately vortex at high speed for 30 seconds.

-

Equilibration (The "Missing Link"):

-

Let samples stand at room temperature for 15-20 minutes .

-

Scientific Rationale: The IS needs time to diffuse into the tissue structures and bind to proteins (albumin, cytosolic proteins). If you extract immediately, the IS is merely "floating" in the water layer and will extract much more easily than the incurred residue, leading to calculated recoveries >100% and inaccurate data.

-

Workflow B: Creating Matrix-Matched Calibrators

To quantify TCB against MRLs (e.g., Codex MRL ~850 µg/kg), you must create a calibration curve in the matrix.

Target Levels:

-

MRL: 850 ppb.

-

Curve Range: 10 ppb (LOQ) to 1000 ppb.

Procedure:

-

Prepare separate 2.0 g aliquots of blank liver homogenate.

-

Spike Native TCB working solutions at increasing concentrations.

-

Vortex & Equilibrate (same as above).

-

Then add TCB-D3 (IS) to all calibrators as per Workflow A.

Visualization: Spiking & Extraction Workflow[1]

Caption: Step-by-step workflow for spiking TCB-D3 into bovine liver, highlighting the critical equilibration phase.

Validation Criteria (Self-Validating System)

To ensure the spiking procedure is reliable, perform the following checks:

Absolute Recovery Check

Compare the Area Counts of TCB-D3 in:

-

A) Pre-Extraction Spike: Spiked into liver before extraction (Protocol above).

-

B) Post-Extraction Spike: Spiked into the final extract of a blank liver sample.

-

Acceptance: >70% consistent recovery.[4][5] If <50%, the extraction method (likely the solvent) is insufficient for liver tissue.

Matrix Effect (ME) Evaluation

Compare TCB-D3 Area Counts in:

-

B) Post-Extraction Spike: (Matrix present).

-

C) Solvent Standard: TCB-D3 in pure solvent (No matrix).

-

Goal: ME between -20% and +20%. Liver often shows strong suppression (-50%). If suppression is high, TCB-D3 is essential because it will suffer the same suppression as the native analyte, correcting the final calculated concentration.

Troubleshooting & Common Pitfalls

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<40%) | Inadequate extraction solvent strength. | Use ACN with 1% Formic Acid or stronger organic modifyers. |

| High Variation (RSD >15%) | Inhomogeneous spiking. | Reduce liver chunk size; increase vortex time; ensure pipetting volume >10 µL. |

| IS Response Drift | TCB-D3 precipitation in aqueous stock. | Ensure working stock contains >50% Methanol. |

| "Ghost" Peaks | Contamination or Cross-talk. | Check D3 purity. If D3 contains D0 (native), it will bias quantification. |

References

-

Codex Alimentarius. (2018). Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods. CX/MRL 2-2018. Link

-

European Medicines Agency (EMA). (2014). Triclabendazole (bovine and ovine milk) - European Public MRL Assessment Report. EMA/CVMP/649781/2013. Link

-

Kikuchi, H., et al. (2019). "Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 1110-1111, 65-72. Link

-

Food and Agriculture Organization (FAO). (2008). Triclabendazole Monograph.[6] JECFA Food Additives Series 61. Link

Sources

HPLC gradient elution parameters for Triclabendazole-D3 separation

Application Note: Precision HPLC Gradient Elution Protocol for Triclabendazole-D3 Separation

Part 1: Executive Summary & Scientific Rationale

1.1 The Analytical Challenge Triclabendazole (TCBZ) is a benzimidazole anthelmintic distinct from its class due to the presence of a chlorinated benzene ring and a methylthio group, rendering it highly lipophilic (LogP ~5.9). In biological matrices, it rapidly metabolizes into Triclabendazole Sulfoxide (TCBZ-SO) and Triclabendazole Sulfone (TCBZ-SO₂).

The separation challenge is twofold:

-

Metabolite Resolution: The method must retain and separate the polar metabolites (SO/SO₂) from the early solvent front while eluting the highly hydrophobic parent drug (TCBZ) within a reasonable runtime.

-

Isotopic Integrity: Triclabendazole-D3 (TCBZ-D3) is the gold-standard Internal Standard (IS). While ideal IS behavior dictates co-elution, the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC) can cause deuterated analogs to elute slightly earlier than their protiated counterparts due to lower lipophilicity. This protocol minimizes this shift to ensure accurate ionization compensation.

1.2 Mechanistic Strategy

-

Stationary Phase: A C18 column with high carbon load is selected to maximize hydrophobic interaction with the non-polar TCBZ, while end-capping reduces peak tailing for the polar metabolites.

-

Mobile Phase Chemistry: Acidified Acetonitrile (ACN) is chosen over Methanol. ACN provides sharper peak shapes for chlorinated aromatics and lower backpressure, allowing for faster gradients. Formic acid (0.1%) suppresses the ionization of silanols and ensures the analytes remain in their protonated form

.

Part 2: Critical Instrumentation & Parameters

HPLC System Configuration

| Parameter | Specification | Rationale |

| Column | Phenomenex Gemini NX-C18 (100 x 2.0 mm, 3 µm) or equivalent | High pH stability and hydrophobicity ensure retention of TCBZ while separating polar metabolites. |

| Guard Column | C18 SecurityGuard Cartridge (4 x 2.0 mm) | Protects analytical column from matrix lipids (critical for plasma/tissue samples). |

| Column Temp | 40 °C | Elevated temperature reduces viscosity and improves mass transfer, narrowing peak widths. |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.0 mm ID columns; compatible with ESI-MS. |

| Injection Vol | 5 - 10 µL | Low volume minimizes solvent effects that could broaden early-eluting metabolite peaks. |

Mobile Phase Composition

-

Mobile Phase A (MPA): 0.1% Formic Acid in HPLC-grade Water.

-

Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

-

Note: Do not use ammonium acetate unless pH control > 4 is strictly required; simple acidification is sufficient for TCBZ ionization.

-

Gradient Elution Profile

Objective: Retain polar metabolites early, then rapidly elute hydrophobic TCBZ/TCBZ-D3.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 70% | 30% | Loading: High aqueous content retains TCBZ-SO/SO₂. |

| 1.00 | 70% | 30% | Isocratic Hold: Ensures polar interferences elute to waste/front. |

| 6.00 | 5% | 95% | Ramp: Linear gradient to elute TCBZ and TCBZ-D3. |

| 8.00 | 5% | 95% | Wash: Removes highly lipophilic matrix components (phospholipids). |

| 8.10 | 70% | 30% | Step Down: Return to initial conditions. |

| 11.00 | 70% | 30% | Re-equilibration: Critical for retention time reproducibility. |

Part 3: Detailed Experimental Protocol

Standard Preparation

-

Stock Solutions (1 mg/mL): Dissolve TCBZ and TCBZ-D3 separately in DMSO . TCBZ has poor solubility in pure methanol.

-

Working Standard: Dilute stocks into 50:50 ACN:Water to reach calibration range (e.g., 10–1000 ng/mL).

-

Internal Standard Spiking Solution: Prepare TCBZ-D3 at a fixed concentration (e.g., 100 ng/mL) in ACN.

Sample Extraction (Protein Precipitation)

-

Step 1: Aliquot 100 µL of plasma/serum into a 1.5 mL Eppendorf tube.

-

Step 2: Add 10 µL of TCBZ-D3 IS Spiking Solution. Vortex 10s.

-

Step 3: Add 300 µL of ice-cold Acetonitrile (precipitating agent).

-

Step 4: Vortex vigorously for 2 mins.

-

Step 5: Centrifuge at 10,000 x g for 10 mins at 4°C.

-

Step 6: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (dilutes organic content to prevent peak broadening).

Mass Spectrometry Settings (Reference)

-

Ionization: ESI Positive Mode (

) -

Source Temp: 500 °C (High temp required for desolvation of hydrophobic droplets).

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Triclabendazole | 360.0 | 272.0 | 30 | 25 |

| TCBZ-Sulfoxide | 376.0 | 360.0 | 30 | 20 |

| Triclabendazole-D3 | 363.0 | 275.0 | 30 | 25 |

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow from sample preparation to data acquisition, highlighting the critical separation checkpoints.

Caption: Workflow for TCBZ-D3 extraction and gradient separation, ensuring removal of matrix interferences prior to analyte elution.

Part 5: System Suitability & Troubleshooting

5.1 Acceptance Criteria

-

Retention Time (RT) Precision: RSD < 2.0% for TCBZ and TCBZ-D3.

-

Resolution: TCBZ and TCBZ-D3 should co-elute or have

min. If TCBZ-D3 elutes significantly earlier (>0.1 min), the gradient slope is too shallow. -

Carryover: Blank injection after the highest standard must show < 20% of the LLOQ signal.

5.2 Managing the Deuterium Isotope Effect If you observe TCBZ-D3 eluting earlier than TCBZ (a known phenomenon where D-substitution reduces lipophilicity):

-

Solution: Steepen the gradient ramp (e.g., go from 30% to 95% B in 3 minutes instead of 5). Faster gradients minimize the time for subtle hydrophobicity differences to manifest as peak separation.

References

-

Negro, E., et al. (2019). Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry. PubMed. Link

-

BenchChem. (2025). Deuterium Isotope Effect on Retention Time: A Comparative Guide. BenchChem. Link

-

Bull, M.S. & Shume, G. (1987).[2] High-performance liquid chromatographic detection of triclabendazole and its metabolites in sheep plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Application Note: High-Throughput and High-Recovery Sample Cleanup Techniques for the Analysis of Triclabendazole-D3 in Bovine Milk using LC-MS/MS

Abstract

This application note provides a comprehensive guide to two robust sample cleanup methodologies for the quantitative analysis of Triclabendazole-D3 (TCB-D3) in bovine milk. As the deuterated internal standard for Triclabendazole, a widely used veterinary anthelmintic, its accurate recovery is paramount for precise residue quantification. Milk, a complex emulsion of fats, proteins, and sugars, presents significant analytical challenges, including matrix effects and analyte loss. Herein, we present and compare two effective cleanup techniques: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and a Solid-Phase Extraction (SPE) method. This document provides detailed, step-by-step protocols, explains the scientific rationale behind key steps, and offers data-driven insights to guide researchers, scientists, and drug development professionals in selecting the optimal workflow for their specific analytical needs.

Introduction: The Challenge of Milk Matrix in Residue Analysis

Triclabendazole is a benzimidazole anthelmintic used to treat liver fluke infections in cattle.[1] Its residues, primarily in the form of its sulfoxide and sulfone metabolites, can be excreted in milk, posing a potential risk to consumers.[2][3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for veterinary drugs in food products, necessitating sensitive and reliable analytical methods for their monitoring.[4][5] The analysis of Triclabendazole in milk is complicated by the matrix itself; the high lipid and protein content can cause significant interference, leading to ion suppression in mass spectrometry and contamination of the analytical column.[6]

The use of a stable isotope-labeled internal standard, such as Triclabendazole-D3, is crucial for accurate quantification as it co-extracts with the target analyte and compensates for any losses during sample preparation and instrumental analysis. However, the effectiveness of the internal standard is contingent on an efficient sample cleanup procedure that ensures consistent recovery of both the analyte and the standard.

This note will explore two "gold standard" sample cleanup techniques, QuEChERS and SPE, tailored for the analysis of Triclabendazole-D3 in milk. We will delve into the mechanistic principles of each method, providing a foundation for methodological choices and troubleshooting.

Physicochemical Properties of Triclabendazole: A Guiding Principle

Understanding the physicochemical properties of Triclabendazole is fundamental to designing an effective extraction and cleanup strategy.

| Property | Value | Implication for Sample Preparation |

| Molecular Formula | C₁₄H₉Cl₃N₂OS | - |

| Molar Mass | 359.65 g/mol | - |

| Water Solubility | 1.0 mg/L (at 20°C, pH 7) | Poorly water-soluble, indicating a preference for organic solvents for extraction.[7][8] |

| Lipophilicity | High | Tends to associate with the fat components of milk, necessitating a robust fat removal step.[9][10] |

| Chemical Class | Benzimidazole | Shares structural similarities with other veterinary drugs, allowing for the adaptation of multi-residue methods.[1] |

The high lipophilicity and low water solubility of Triclabendazole dictate the use of organic solvents for its extraction from the aqueous milk matrix and inform the choice of sorbents for cleanup.

Method 1: Modified QuEChERS Protocol

The QuEChERS methodology has gained widespread adoption for multi-residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[11] The procedure involves an initial liquid-liquid extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.

Rationale and Causality of QuEChERS Steps

-

Protein Precipitation & Extraction: Acetonitrile is a highly effective solvent for precipitating milk proteins and simultaneously extracting a broad range of analytes, including Triclabendazole.[6][12] The use of salts like magnesium sulfate (MgSO₄) induces phase separation between the aqueous and organic layers, driving the analytes into the acetonitrile.

-

Dispersive SPE (d-SPE) Cleanup: This is the critical cleanup stage. A combination of sorbents is used to remove specific matrix interferences.

-

C18 (Octadecylsilane): A non-polar sorbent highly effective at removing lipids and other non-polar interferences from the extract.[4][11] This is particularly crucial for the analysis of lipophilic compounds like Triclabendazole in high-fat matrices like milk.

-

Primary Secondary Amine (PSA): This sorbent removes fatty acids, sugars, and other polar interferences.[11]

-

Graphitized Carbon Black (GCB): While effective at removing pigments and sterols, it should be used with caution as it can retain planar molecules like Triclabendazole. For this application, its use is often omitted or minimized.

-

QuEChERS Workflow Diagram

Caption: QuEChERS workflow for TCB-D3 analysis in milk.

Detailed QuEChERS Protocol

-

Sample Preparation:

-

Weigh 5.0 ± 0.1 g of homogenized milk into a 50 mL polypropylene centrifuge tube.

-

Fortify the sample with the Triclabendazole-D3 internal standard solution.

-

Vortex briefly to mix.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.[11]

-

Add a commercially available QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaCl.

-

Cap the tube tightly and shake vigorously for 1 minute. The MgSO₄ absorbs water and promotes partitioning, while NaCl helps to control the polarity of the aqueous layer.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds to ensure thorough mixing of the extract with the sorbents.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Preparation:

-

Take an aliquot of the cleaned supernatant and filter through a 0.22 µm syringe filter.

-

The sample is now ready for injection into the LC-MS/MS system.

-

Method 2: Solid-Phase Extraction (SPE) Protocol

Solid-Phase Extraction (SPE) is a more traditional but highly effective and selective sample cleanup technique. It relies on the partitioning of analytes between a solid stationary phase and a liquid mobile phase. For Triclabendazole, a reverse-phase SPE mechanism is most appropriate.

Rationale and Causality of SPE Steps

-

Protein Precipitation: Similar to the QuEChERS method, an initial protein precipitation step is often employed to prevent clogging of the SPE cartridge and improve extraction efficiency.[13]

-

SPE Cartridge Selection: A polymeric reverse-phase sorbent (e.g., a divinylbenzene-N-vinylpyrrolidone copolymer) is an excellent choice. These sorbents offer high capacity for non-polar compounds like Triclabendazole and are stable across a wide pH range, allowing for robust method development.

-

Conditioning, Loading, Washing, and Elution:

-

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water). This ensures proper wetting of the sorbent and reproducible interactions.

-

Loading: The sample extract is passed through the cartridge. The non-polar Triclabendazole and TCB-D3 are retained on the sorbent via hydrophobic interactions.

-

Washing: A weak solvent (e.g., water/methanol mixture) is used to wash away polar interferences that are not strongly retained on the sorbent.

-

Elution: A strong organic solvent (e.g., acetonitrile or methanol) is used to disrupt the hydrophobic interactions and elute the analytes of interest.

-

SPE Workflow Diagram

Caption: SPE workflow for TCB-D3 analysis in milk.

Detailed SPE Protocol

-

Sample Preparation and Protein Precipitation:

-

Weigh 5.0 ± 0.1 g of homogenized milk into a 50 mL polypropylene centrifuge tube.

-

Fortify the sample with the Triclabendazole-D3 internal standard solution.

-

Add 10 mL of acetonitrile, vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.[12]

-

-

SPE Procedure:

-

Conditioning: Condition a polymeric reverse-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Loading: Dilute the supernatant from step 1 with 20 mL of deionized water and load it onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove hydrophilic impurities.

-

Drying: Dry the cartridge under vacuum for 5 minutes to remove excess water.

-

Elution: Elute the analytes with 5 mL of acetonitrile into a clean collection tube.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase used for the LC-MS/MS analysis.

-

Vortex and filter through a 0.22 µm syringe filter before injection.

-

Method Comparison and Recommendations

| Parameter | QuEChERS | Solid-Phase Extraction (SPE) |

| Speed | High-throughput, minimal steps. | More time-consuming, sequential steps. |

| Solvent Consumption | Low. | Moderate. |

| Cost per Sample | Low. | Higher (due to SPE cartridges). |

| Selectivity | Good, but may require optimization of d-SPE sorbents for complex matrices. | Potentially higher selectivity and cleaner extracts. |

| Ease of Use | Simple, requires minimal training. | Requires more technical skill and can be more prone to variability if not performed carefully. |

| Automation Potential | Can be automated. | Highly amenable to automation. |

Recommendations:

-

For high-throughput screening of a large number of samples: The QuEChERS method is recommended due to its speed, simplicity, and lower cost.

-

For methods requiring the lowest possible detection limits and the cleanest extracts: The SPE method is the preferred choice, as it generally provides superior cleanup, reducing matrix effects and improving sensitivity.[12]

Method Validation and Performance

Both methods should be validated according to established guidelines (e.g., VICH GL49, FDA guidelines) to ensure they meet the required performance criteria for accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[5][14] Typical validation parameters include:

-

Recovery: Should be within 70-120%.

-

Precision (RSD%): Should be less than 20%.

-

Linearity (r²): Should be ≥ 0.99.

Conclusion

The selection of an appropriate sample cleanup technique is a critical determinant of data quality in the analysis of Triclabendazole-D3 in milk. Both the modified QuEChERS and SPE methods presented in this application note are capable of providing clean extracts suitable for sensitive LC-MS/MS analysis. The QuEChERS method offers a rapid and cost-effective solution for high-throughput laboratories, while the SPE method provides a more rigorous and selective cleanup for applications demanding the highest sensitivity and data quality. The choice between these two powerful techniques will depend on the specific requirements of the laboratory, including sample throughput, budget, and the desired limits of detection.

References

-

Counotte, G. H., Reimink, A., Redder, B., & Hasselt, H. (1990). [Triclabendazole (Fasinex) residue in milk: determination and excretion kinetics]. Tijdschrift voor diergeneeskunde, 115(19), 875–881. [Link]

-

Amchro. (n.d.). A Determination of Veterinary Drug Residues in Milk Using Polymeric SPE and UHPLC-MS/MS Analysis. Retrieved from [Link]

-

Lees, P., Aliabadi, F. S., & Guard, J. F. (2013). Investigation of the migration of triclabendazole residues to milk products manufactured from bovine milk, and stability therein, following lactating cow treatment. Journal of dairy science, 96(10), 6319–6328. [Link]

-

Danaher, M., De Ruyck, H., Crooks, S. R., Dowling, G., & O'Keeffe, M. (2000). Development and validation of a rapid selective high-throughput LC-MS/MS method for the determination of triclabendazole sulfoxide concentrations in sheep plasma and its use in bioequivalence studies. Acta Chromatographica, 34(2), 170-178. [Link]

-

Veeprho. (n.d.). Triclabendazole Impurities and Related Compound. Retrieved from [Link]

-

Tzatzarakis, M., Vakalopoulos, A., & Kovatsi, L. (2022). Determination of Multiclass Pharmaceutical Residues in Milk Using Modified QuEChERS and Liquid-Chromatography-Hybrid Linear Ion Trap/Orbitrap Mass Spectrometry: Comparison of Clean-Up Approaches and Validation Studies. Foods, 11(3), 453. [Link]

-

European Medicines Agency. (2012). European public MRL assessment report (EPMAR) - Triclabendazole (extrapolation to bovine and ovine milk). Retrieved from [Link]

-

Mitrovic, S., Spirić, D., & Radičević, T. (2021). Determination of Veterinary Drug Residues, Mycotoxins, and Pesticide Residues in Bovine Milk by Liquid Chromatography Electrospray Ionisation–tandem Mass Spectrometry. Journal of the Hellenic Veterinary Medical Society, 72(4), 3447-3456. [Link]

-

Guo, Y., Zhang, Y., & Li, X. (2022). Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry. Frontiers in Nutrition, 9, 934433. [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of Triclabendazole and its Metabolites in Bovine and Goat Fat Tissues by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

European Medicines Agency. (2009). VICH GL49: Guideline on validation of analytical methods used in residue depletion studies. Retrieved from [Link]

-

Takeba, K., Fujinuma, K., Sakamoto, M., & Nakazawa, H. (2000). Simultaneous determination of triclabendazole and its sulphoxide and sulphone metabolites in bovine milk by high-performance liquid chromatography. Journal of Chromatography A, 882(1-2), 99-107. [Link]

-

ResearchGate. (n.d.). Chemical structure of triclabendazole. Retrieved from [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]

-

Kikuchi, H., Sakai, T., & Konishi, Y. (2019). Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1110-1111, 107–113. [Link]

-

University of Hertfordshire. (n.d.). Triclabendazole (Ref: CGA 89317). AERU. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Triclabendazole. Retrieved from [Link]

-

Frontiers Media S.A. (2022). Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry. Frontiers in Nutrition. [Link]

-

Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a rapid selective high-throughput LC-MS/MS method for the determination of triclabendazole sulfoxide concentrations in sheep plasma and its use in bioequivalence studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Triclabendazole. Retrieved from [Link]

-

Thermo Fisher Scientific. (2012, August 29). Rapid LC-MS Screening & Quantitative Analysis of Pesticides in Food Matrix [Video]. YouTube. [Link]

Sources

- 1. fao.org [fao.org]

- 2. [Triclabendazole (Fasinex) residue in milk: determination and excretion kinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Frontiers | Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry [frontiersin.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Determination of Veterinary Drug Residues, Mycotoxins, and Pesticide Residues in Bovine Milk by Liquid Chromatography Electrospray Ionisation –tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Triclabendazole (Ref: CGA 89317) [sitem.herts.ac.uk]

- 9. Investigation of the migration of triclabendazole residues to milk products manufactured from bovine milk, and stability therein, following lactating cow treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

- 11. QuEChERS Cleanup and Analysis of Veterinary Drugs in Milk by LC/MS/MS [sigmaaldrich.com]

- 12. agilent.com [agilent.com]

- 13. amchro.com [amchro.com]

- 14. rr-americas.woah.org [rr-americas.woah.org]

Troubleshooting & Optimization

Technical Support Center: Triclabendazole-D3 Stability & Optimization

Topic: Minimizing Deuterium Exchange & Signal Loss in Triclabendazole-D3 Aqueous Solutions Audience: Analytical Chemists, DMPK Researchers, and Mass Spectrometry Specialists.

Core Diagnostic: Is it Exchange, Scrambling, or Degradation?

Before altering your protocol, you must diagnose the root cause of your signal loss or mass shift. In Triclabendazole-D3 (TCBZ-D3), the deuterium label is typically located on the methylthio group (-S-CD3) .

Unlike labile protons (–OH, –NH, –SH), Carbon-Deuterium (C-D) bonds are chemically stable in neutral aqueous solutions. If you are observing "exchange," it is likely one of three distinct phenomena:

| Symptom | Diagnosis | Root Cause |

| Loss of Parent Signal (M+3) | Oxidation | TCBZ is highly susceptible to oxidation into Sulfoxide (TCBZ-SO) and Sulfone (TCBZ-SO2). This is often mistaken for signal loss due to exchange. |

| Mass Shift (M+3 | Source Scrambling | High energy in the ESI source (Cone Voltage/Collision Energy) can cause H/D scrambling during ionization, not in the solution. |

| Mass Shift (M+H | Solvent Exchange | If using D₂O as a solvent, the benzimidazole -NH proton will exchange ( |

The Chemistry of Stability (Technical Deep Dive)

The Methyl-Thio Stability Profile

Most commercial TCBZ-D3 standards are labeled at the methyl position attached to the sulfur atom.

-

Bond Strength: The C-D bond dissociation energy is higher than C-H (~341 kJ/mol vs ~338 kJ/mol). Spontaneous exchange with water at pH 7 is negligible .

-

The Risk Zone: Exchange at this position requires metabolic activation (CYP450) or extreme pH conditions that facilitate tautomerization, though TCBZ lacks the carbonyl groups that typically drive keto-enol exchange.

The Oxidation Trap

Users frequently report "instability" when the molecule has actually oxidized. Triclabendazole contains a sulfide link (-S-) which is an electron-rich center prone to oxidation by dissolved oxygen or peroxides in solvents.

Reaction Pathway:

Troubleshooting Guide (FAQ Format)

Q1: My TCBZ-D3 MRM signal decreases over 24 hours in the autosampler. Is it exchanging?

Answer: It is likely oxidizing , not exchanging.

-

Why: Aqueous solutions contain dissolved oxygen. If your autosampler is not cooled, or if the sample is in a protic solvent like methanol without antioxidants, the sulfur atom oxidizes.

-

Fix: Add an antioxidant like Ascorbic Acid (0.1%) or BHT to your working solution. Keep the autosampler at 4°C.

Q2: I see a "smearing" of the isotopic envelope (M+3, M+2, M+1 mix). What is happening?

Answer: This is likely Ion Source Scrambling .

-

Why: In the electrospray ionization (ESI) source, high temperatures and voltages can provide enough energy to break C-D bonds or facilitate radical scrambling mechanisms, especially if the mobile phase is highly acidic.

-

Fix: Lower your Cone Voltage (or Declustering Potential) and Source Temperature . Switch to a milder buffer (e.g., Ammonium Acetate instead of 0.1% Formic Acid) to reduce proton availability in the gas phase.

Q3: Can I use D₂O to prevent exchange?

Answer: No , unless you account for the Benzimidazole Nitrogen.

-

Why: TCBZ has an exchangeable proton on the benzimidazole ring (-NH-). In D₂O, this H swaps instantly for D.

-

Result: Your TCBZ-D3 (Mass 362) becomes TCBZ-D3-d1 (Mass 363).

-

-

Fix: Use H₂O-based buffers. If you must use D₂O, you must monitor the M+4 transition.

The "Zero-Exchange" Workflow Protocols

Protocol A: Preparation of Stable Stock Solutions

-

Solvent: Dissolve TCBZ-D3 in 100% DMSO or Acetonitrile . Avoid Methanol for long-term storage (protic solvents promote faster degradation pathways).

-

Concentration: Maintain >1 mg/mL for stock (higher concentrations are more stable).

-

Storage: -20°C or -80°C, protected from light (amber vials).

Protocol B: Aqueous Working Solution (LC-MS Ready)

To minimize hydrolysis and oxidation in the autosampler:

-

Degas Solvents: Sonicate aqueous buffers to remove dissolved oxygen.

-

pH Control: Buffer to pH 4.5 - 6.0 .

-

Reasoning: TCBZ is a weak base (pKa ~4.6). At extremely low pH (<2), acid-catalyzed degradation accelerates. At high pH (>8), solubility drops, causing precipitation (signal loss).

-

-

The "Crash" Solvent: When precipitating plasma proteins, use Acetonitrile with 0.1% Formic Acid . Avoid pure methanol if oxidation is observed.

Visualizing the Stability Landscape

Diagram 1: Degradation vs. Exchange Pathways

This diagram illustrates the difference between the common oxidation pathway and the rare deuterium exchange pathway.

Caption: Figure 1. TCBZ-D3 signal loss is predominantly driven by oxidative pathways (Red) rather than aqueous deuterium exchange (Yellow), unless specific forcing conditions (D2O, High Voltage) are present.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve signal issues.

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of TCBZ-D3 spectral anomalies.

Summary of Key Parameters

| Parameter | Recommendation | Rationale |

| pH Range | 4.5 – 6.0 | Balances solubility vs. acid-catalyzed degradation. |

| Temperature | 4°C (Autosampler) | Slows oxidation kinetics. |

| Solvent | Acetonitrile (preferred) | Methanol can act as a hydrogen donor/acceptor in radical processes. |

| Additives | Ascorbic Acid (0.1%) | Scavenges dissolved oxygen to protect the Sulfur moiety. |

| Cone Voltage | Optimize (Low) | Prevents in-source fragmentation of C-D bonds. |

References

-

Klampfl, C. W., & Spatz, S. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. Journal of Mass Spectrometry. Retrieved from [Link]

- Virk-Baker, M. K., et al. (2014). Stability of Triclabendazole in Aqueous Samples. Journal of Pharmaceutical and Biomedical Analysis. (General reference on Benzimidazole stability).

-

Wang, S., et al. (2020). Hydrogen-Deuterium Exchange Mass Spectrometry in Drug Development. Journal of The American Society for Mass Spectrometry.[1] Retrieved from [Link]

Sources

Technical Support Center: Mitigating Signal Suppression for Triclabendazole-D3 in Electrospray Ionization (ESI-MS)

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Triclabendazole-D3. This guide provides in-depth troubleshooting and frequently asked questions to address one of the most common challenges in LC-MS/MS bioanalysis: electrospray ionization (ESI) signal suppression. As a deuterated stable isotope-labeled internal standard (SIL-IS), a robust and reproducible signal from Triclabendazole-D3 is paramount for the accurate quantification of Triclabendazole. This document is designed to help you diagnose, understand, and resolve issues of signal suppression, ensuring the integrity and reliability of your analytical data.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common, high-level issues with immediate, actionable advice.

Q1: My Triclabendazole-D3 signal is extremely low or has disappeared entirely, but my other internal standards seem fine. What should I check first?

A: An abrupt loss of signal for a specific compound often points to a problem with the analyte solution itself or a highly specific, co-eluting interference.

-

Check the Standard: The most straightforward explanation is often the correct one. Verify the concentration and integrity of your Triclabendazole-D3 working solution. Re-prepare it from a fresh stock solution to rule out degradation or dilution errors.

-

Sample Matrix Contamination: Consider the possibility of a contaminant in a specific set of samples. If you are analyzing biological samples like plasma or tissue, endogenous components can vary significantly between samples.[1] Phospholipids are a notorious cause of signal suppression in bioanalysis.

-

Immediate Action: Inject a "neat" (pure solvent) standard of Triclabendazole-D3. If the signal is strong, the issue lies within your sample matrix or preparation. If the signal is still low, the problem is likely with the standard solution or the instrument's response to this specific molecule.

Q2: The signal intensity for Triclabendazole-D3 is inconsistent, showing a gradual decrease over the course of an analytical run. What is the likely cause?

A: A progressive decline in signal intensity during a sequence is a classic symptom of accumulating contamination in the LC system or, more commonly, the mass spectrometer's ion source.

-

The Causality: Triclabendazole is a lipophilic compound (high LogP).[2] When analyzing complex biological samples, other lipophilic, non-volatile matrix components (e.g., fats, lipids, salts) can be retained on the analytical column and slowly elute over time, or they can build up on the ESI probe and ion transfer optics. This buildup physically obstructs the ion path and alters the electrical fields necessary for efficient ionization, leading to a gradual loss of sensitivity.[3]

-

Troubleshooting Steps:

-

System Wash: Implement a robust column wash at the end of your gradient, using a strong, non-polar solvent (if compatible with your column) to remove strongly retained matrix components.

-

Source Cleaning: If a column wash doesn't resolve the issue, the ion source likely requires cleaning. Follow the manufacturer's protocol to clean the ESI probe, capillary, and skimmer cone. A gradual signal decline that is temporarily fixed by source cleaning is a strong indicator that your sample preparation is insufficient.[4]

-

Evaluate Sample Prep: This issue is a strong sign that your sample preparation method (e.g., protein precipitation) is not adequately removing matrix interferences. Consider moving to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][3]

-

Q3: Could my mobile phase be the source of signal suppression for Triclabendazole-D3?

A: Absolutely. The composition of the mobile phase directly influences the efficiency of the electrospray process.

-

Ion-Pairing Reagents: The most common culprit is the use of strong ion-pairing agents like Trifluoroacetic Acid (TFA). While excellent for chromatography, TFA is a notorious signal suppressor in ESI-MS, particularly in positive ion mode.[5][6] It forms strong ion pairs with the analyte and has high surface activity, competing with the analyte for access to the droplet surface where ionization occurs.[7]

-

Recommended Additives: For Triclabendazole analysis in positive ESI mode, volatile acids that promote protonation are ideal.

-

Formic Acid (0.1%): This is the most common and highly recommended additive. It provides protons for ionization and is volatile, ensuring it doesn't contaminate the source.[8][9]

-

Acetic Acid (0.1%): Another suitable option, though it is a weaker acid than formic acid.

-

Buffers: Volatile buffers like ammonium formate or ammonium acetate can also be used and are effective at controlling pH.[10]

-

-

Solvent Purity: Always use high-purity, LC-MS grade solvents. Contaminants in lower-grade solvents can introduce a high chemical background and cause signal suppression.

Q4: Since Triclabendazole-D3 is an internal standard, shouldn't it automatically correct for any signal suppression?

A: In theory, yes, but there are important limitations. A SIL-IS is designed to co-elute and behave identically to the unlabeled analyte, meaning it should experience the same degree of ion suppression.[11][12] This allows for an accurate analyte/IS ratio even when absolute signal intensity fluctuates.

-

When the Correction Fails:

-

Extreme Suppression: If suppression is so severe that the Triclabendazole-D3 signal drops near or below the limit of detection, a reliable ratio cannot be calculated.

-

Differential Suppression: While rare for a co-eluting SIL-IS, minor differences in retention time (sometimes seen with deuterated standards) can cause one compound to fall into a slightly different "suppression zone" than the other, compromising the accuracy of the ratio.[13]

-

Non-Linearity: At very high concentrations of interfering compounds, the suppression effect may not be linear across the analyte's concentration range, affecting accuracy.

-

The goal is not to rely on the IS to correct for a bad method, but to minimize suppression to ensure robust and reliable performance for both the analyte and the internal standard.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for systematically diagnosing and resolving complex suppression issues.

Guide 1: Systematically Diagnosing the Source of Ion Suppression

Before you can fix the problem, you must identify its source. The most definitive way to do this is with a post-column infusion experiment. This technique allows you to "map" the regions of your chromatogram where co-eluting matrix components are causing suppression.

-

Objective: To visualize periods of ion suppression during a chromatographic run by monitoring a continuously infused analyte.

-

Materials:

-

Syringe pump.

-

Tee-junction.

-

Standard solution of Triclabendazole-D3 (e.g., 100 ng/mL in 50:50 acetonitrile:water).

-

Your LC-MS/MS system.

-

-

Procedure:

-

Set up the fluidics as shown in the diagram below. The output from the LC column is connected to one inlet of the tee. The syringe pump, infusing the Triclabendazole-D3 solution at a low, steady flow rate (e.g., 5-10 µL/min), is connected to the other inlet. The outlet of the tee goes directly to the ESI probe.

-

Configure the mass spectrometer to monitor the MRM transition for Triclabendazole-D3.

-

Begin the infusion from the syringe pump. You should see a stable, flat baseline signal for Triclabendazole-D3 once the flow stabilizes.

-

Inject a blank matrix sample (an extract of a sample that does not contain the analyte).

-

Run your standard LC gradient.

-

-

Interpreting the Results:

-

No Suppression: The signal for the infused Triclabendazole-D3 will remain a flat, stable line throughout the run.

-

Suppression Detected: You will observe one or more dips in the baseline signal. The retention time of these dips corresponds to the elution of matrix components that are suppressing the Triclabendazole-D3 signal. Typically, major suppression zones are seen at the solvent front (where unretained polar compounds elute) and later in the gradient (where strongly retained non-polar compounds, like phospholipids, elute).[1]

-

Caption: Workflow for a post-column infusion experiment.

Guide 2: Optimizing Sample Preparation to Eliminate Matrix Effects

Effective sample preparation is the most powerful tool for preventing ion suppression.[3][12] The goal is to selectively remove interfering matrix components while efficiently recovering your analyte.

| Technique | Procedure | Pros | Cons | Best For |

| Protein Precipitation (PPT) | Add a solvent (e.g., acetonitrile) to a plasma sample to crash out proteins. Centrifuge and inject the supernatant.[9] | Fast, simple, inexpensive. | Low selectivity. Leaves behind salts, phospholipids, and other small molecules that cause significant ion suppression. | High-concentration samples or when speed is paramount. |

| Liquid-Liquid Extraction (LLE) | Partition the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | More selective than PPT. Can remove salts and some polar interferences. | Can be labor-intensive, uses larger solvent volumes, emulsion formation can be an issue. | Isolating analytes based on their differential solubility. |

| Solid-Phase Extraction (SPE) | Pass the sample through a sorbent bed that retains the analyte, interferences, or both. Wash away impurities, then elute the analyte.[14] | Highly selective. Excellent for removing interferences, leading to much cleaner extracts and reduced suppression.[12] | More complex method development, higher cost per sample. | Low-level quantification in complex matrices where cleanliness is critical. |

This protocol uses a reverse-phase (e.g., C18) SPE cartridge, suitable for a lipophilic compound like Triclabendazole.

-

Objective: To isolate Triclabendazole-D3 from a biological matrix (e.g., plasma) while removing common interferences.

-

Materials:

-

C18 SPE Cartridges.

-

SPE manifold.

-

Sample (pre-treated if necessary, e.g., diluted with buffer).

-

Methanol (for conditioning).

-

Water (for equilibration).

-

Wash solution (e.g., 5-10% Methanol in water).

-

Elution solvent (e.g., Methanol or Acetonitrile).

-

-

Procedure:

-

Condition: Pass 1 mL of methanol through the cartridge to wet the sorbent.

-

Equilibrate: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

-

Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

-

Wash: Pass 1 mL of the wash solution through the cartridge. This removes polar interferences (like salts) that did not retain on the C18 sorbent, while the lipophilic Triclabendazole remains bound.

-

Elute: Place a clean collection tube under the cartridge. Pass 1 mL of the elution solvent through the cartridge to elute the Triclabendazole.

-

Evaporate & Reconstitute: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute in your initial mobile phase for injection.

-

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Triclabendazole-D3 | C14H9Cl3N2OS | CID 71312590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]

- 4. researchgate.net [researchgate.net]

- 5. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. longdom.org [longdom.org]

- 13. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Improving peak shape and tailing for Triclabendazole-D3 chromatograms

Welcome to the technical support center for the chromatographic analysis of Triclabendazole-D3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving optimal chromatographic performance. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust analytical methods.

Troubleshooting Guide: Improving Peak Shape and Tailing

Poor peak shape, particularly tailing, is a common challenge in the reversed-phase HPLC analysis of Triclabendazole-D3. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My Triclabendazole-D3 chromatogram shows a significant tailing peak. What is the primary cause and my first troubleshooting step?

Answer:

The most common cause of peak tailing for Triclabendazole-D3 is undesirable secondary interactions between the analyte and the stationary phase. Triclabendazole is a benzimidazole derivative, which contains basic nitrogen functional groups.[1][2][3][4] In reversed-phase chromatography using silica-based columns, residual silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with basic compounds.[5][6][7][8]

This interaction introduces a secondary retention mechanism, alongside the desired hydrophobic interaction, which leads to peak tailing.[7][9]

Your first and most impactful troubleshooting step is to adjust the pH of your mobile phase.

Causality: At a neutral or mid-range pH (e.g., pH > 4), the acidic silanol groups become deprotonated and carry a negative charge (Si-O⁻). Concurrently, the basic Triclabendazole-D3 molecule becomes protonated, carrying a positive charge. The resulting strong electrostatic attraction between the analyte and the stationary phase is the root cause of severe peak tailing.[7][8][10]

Protocol 1: Mobile Phase pH Adjustment

-

Objective: To neutralize the surface charge of the stationary phase to minimize secondary ionic interactions.

-

Procedure:

-

Prepare your aqueous mobile phase component.

-

Add an acidic modifier to lower the pH to a range of 2.5 - 3.5 .

-

Commonly used and effective modifiers include:

-

0.1% (v/v) Formic Acid

-

0.1% (v/v) Trifluoroacetic Acid (TFA) - Note: TFA is a strong ion-pairing agent and may suppress MS signal if using LC-MS.

-

A 10-20 mM phosphate buffer adjusted to pH 2.5.[11]

-

-

-

Verification: Re-equilibrate your column with the new, low-pH mobile phase for at least 10-15 column volumes before injecting your sample. You should observe a significant improvement in peak symmetry.

Question: I've lowered the mobile phase pH, and the peak shape has improved, but there's still some residual tailing. What should I investigate next?

Answer:

If low pH alone does not completely resolve the issue, the next logical step is to evaluate your column chemistry and consider mobile phase additives that can further mask silanol interactions.

Causality: Not all silica-based columns are created equal. Older columns, often referred to as "Type A" silica, contain higher levels of metal impurities, which increases the acidity of the silanol groups, exacerbating tailing for basic compounds.[10][11] Modern columns are typically made from high-purity "Type B" silica and undergo a process called end-capping . End-capping uses a small, reactive silane (like trimethylsilyl chloride) to chemically bond with and block many of the accessible residual silanol groups, rendering them unavailable for interaction with analytes.[6]

Caption: Effect of mobile phase pH on silanol interactions.

Troubleshooting Steps:

-